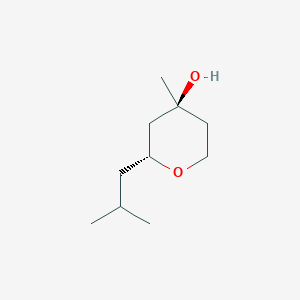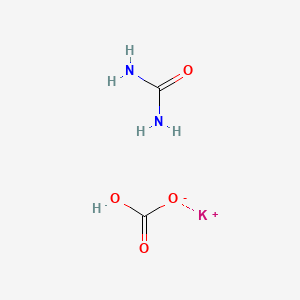
Potassium;hydrogen carbonate;urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hydrogen carbonate urea is a compound that combines potassium hydrogen carbonate (KHCO₃) and urea (CO(NH₂)₂). Potassium hydrogen carbonate, also known as potassium bicarbonate, is a white, crystalline, slightly alkaline substance used in various applications, including as an antacid and a leavening agent. Urea, on the other hand, is an organic compound with significant roles in the metabolism of nitrogen-containing compounds and is widely used in fertilizers and the chemical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium hydrogen carbonate can be synthesized by passing carbon dioxide through an aqueous potassium carbonate solution . Urea is typically produced from synthetic ammonia and carbon dioxide through the Bosch-Meiser urea process, which requires conditions of 150-250°C and pressures of 5-25 MPa .
Industrial Production Methods
In industrial settings, potassium hydrogen carbonate is produced by reacting potassium carbonate with carbon dioxide and water. Urea is produced on a large scale using the Bosch-Meiser process, where ammonia and carbon dioxide react under high temperature and pressure to form ammonium carbamate, which is then dehydrated to produce urea .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: Urea can undergo oxidation to produce nitrogen, carbon dioxide, and water. Potassium hydrogen carbonate can decompose to form potassium carbonate, water, and carbon dioxide.
Substitution: Urea can react with various reagents to form substituted ureas, which are important in pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Oxidation: Urea can be oxidized using oxidizing agents like potassium permanganate.
Substitution: Urea reacts with isocyanates or carbamoyl chlorides to form N-substituted ureas.
Major Products
Oxidation: Nitrogen, carbon dioxide, and water.
Substitution: N-substituted ureas, which have applications in various industries.
Applications De Recherche Scientifique
Potassium hydrogen carbonate urea has diverse applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Urea is a key component in the urea cycle, which is essential for the metabolism of nitrogen-containing compounds.
Medicine: Urea is used in topical creams for its moisturizing properties and in the treatment of certain skin conditions.
Mécanisme D'action
Potassium Hydrogen Carbonate
Potassium hydrogen carbonate acts as an antacid by neutralizing hydrochloric acid in the stomach, increasing the gastrointestinal pH, and suppressing the action of pepsin .
Urea
Urea decomposes into ammonia and isocyanic acid at high temperatures. In biological systems, urea is involved in the urea cycle, where it helps in the excretion of excess nitrogen .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: Similar to urea but contains sulfur instead of oxygen.
Hydroxycarbamide: A derivative of urea used in medicine.
Carbamide Peroxide: A compound used in dental bleaching.
Uniqueness
Potassium hydrogen carbonate urea is unique due to its combined properties of potassium hydrogen carbonate and urea. It offers the benefits of both compounds, such as the buffering capacity of potassium hydrogen carbonate and the nitrogen-releasing properties of urea .
Conclusion
Potassium hydrogen carbonate urea is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique combination of properties makes it valuable for both scientific research and industrial applications.
Propriétés
Formule moléculaire |
C2H5KN2O4 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
potassium;hydrogen carbonate;urea |
InChI |
InChI=1S/CH4N2O.CH2O3.K/c2*2-1(3)4;/h(H4,2,3,4);(H2,2,3,4);/q;;+1/p-1 |
Clé InChI |
VBJNVMKVMZUFLD-UHFFFAOYSA-M |
SMILES canonique |
C(=O)(N)N.C(=O)(O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


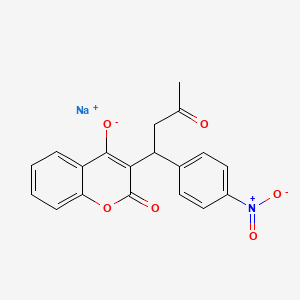
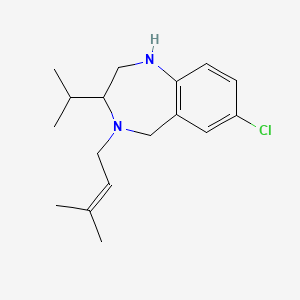
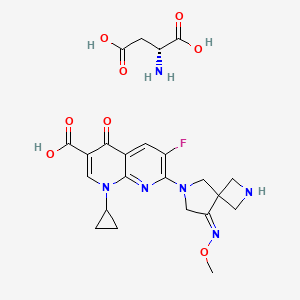
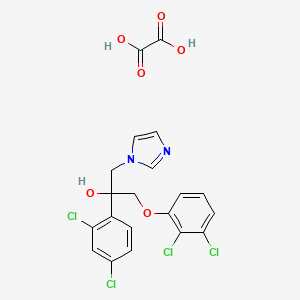
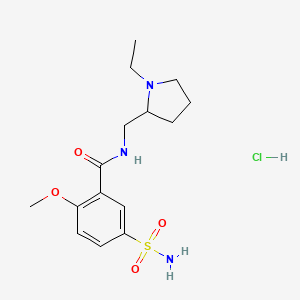
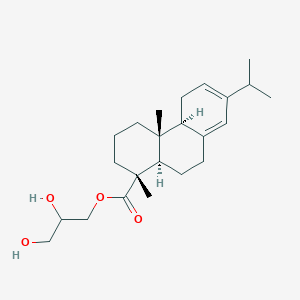
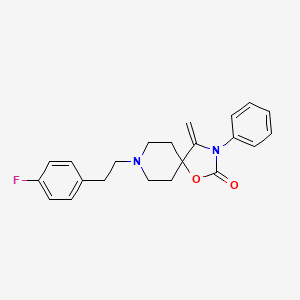

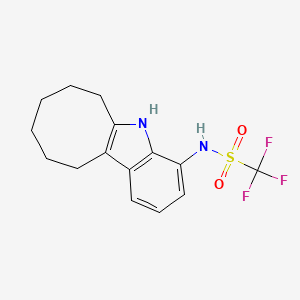
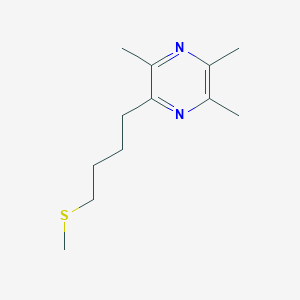

![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
